2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethyl methacrylate
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Overview
Description
2-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)ethyl methacrylate is a complex organic compound belonging to the class of spiropyrans. Spiropyrans are photochromic molecules that can undergo reversible transformations between two forms when exposed to light. This particular compound is notable for its applications in various fields due to its unique photochromic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)ethyl methacrylate typically involves a multi-step process. The starting materials are usually indoline derivatives and chromene derivatives. The synthesis involves the following steps:
Formation of the Spiropyran Core: This step involves the condensation of indoline and chromene derivatives under acidic conditions to form the spiropyran core.
Nitration: The spiropyran core is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)ethyl methacrylate undergoes several types of chemical reactions:
Photoisomerization: This is the primary reaction where the compound switches between its spiropyran and merocyanine forms upon exposure to UV and visible light.
Thermal Reactions: The compound can revert to its original form through thermal annealing.
Substitution Reactions: The nitro group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Photoisomerization: UV light for conversion to the merocyanine form and visible light for reversion to the spiropyran form.
Thermal Reactions: Heating the compound to specific temperatures to induce thermal reversion.
Substitution Reactions: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Merocyanine Form: Formed during photoisomerization.
Substituted Derivatives: Formed during nucleophilic substitution reactions.
Scientific Research Applications
2-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)ethyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a photochromic dye in the study of light-induced molecular switches.
Biology: Employed in the development of photoresponsive biomaterials and sensors.
Medicine: Investigated for use in drug delivery systems where light can trigger the release of therapeutic agents.
Industry: Utilized in the production of smart coatings and textiles that change color upon exposure to light.
Mechanism of Action
The mechanism of action of this compound is primarily based on its photochromic properties. Upon exposure to UV light, the spiropyran form undergoes a ring-opening reaction to form the merocyanine form. This transformation involves a change in the molecular structure, leading to a shift in the absorption spectrum. The merocyanine form can revert to the spiropyran form either through exposure to visible light or thermal annealing. This reversible transformation is exploited in various applications where controlled changes in properties are desired.
Comparison with Similar Compounds
Similar Compounds
Spiropyran: The parent compound with similar photochromic properties.
Spirooxazine: Another class of photochromic compounds with different structural features.
Diarylethene: Known for their robust photochromic behavior and thermal stability.
Uniqueness
2-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)ethyl methacrylate is unique due to the presence of the methacrylate group, which allows it to be polymerized into various materials. This feature, combined with its photochromic properties, makes it highly versatile for applications in smart materials and coatings.
Biological Activity
2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethyl methacrylate (CAS No. 25952-50-5) is a synthetic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological significance.
- Molecular Formula : C24H24N2O5
- Molecular Weight : 420.46 g/mol
- Structure : The compound features a spirochromene structure that contributes to its unique biological properties.
Biological Activities
Research indicates that compounds with spirocyclic structures often exhibit significant biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The specific biological activities of this compound include:
Antioxidant Activity
Studies have shown that related compounds in the spirochromene family possess antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. The mechanism typically involves the donation of electrons to reactive oxygen species (ROS), which neutralizes their harmful effects.
Anticancer Potential
The spirochromene derivatives have been investigated for their anticancer activities. Research suggests that they can inhibit the proliferation of various cancer cell lines through mechanisms such as:
- Induction of apoptosis (programmed cell death)
- Inhibition of cell cycle progression
- Modulation of signaling pathways associated with cancer progression
Anti-inflammatory Effects
Compounds similar to this compound have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity can be beneficial in treating chronic inflammatory diseases.
Case Studies and Research Findings
Several studies have provided insights into the biological activity of spirochromene derivatives:
- Antioxidant Studies : A study published in Journal of Medicinal Chemistry demonstrated that spirochromenes exhibit significant free radical scavenging activity, correlating with their structural features .
- Anticancer Activity : Research conducted by Yang et al. highlighted the anticancer effects of spiro[chromene-2,2'-indole] derivatives on breast cancer cell lines, showing a dose-dependent inhibition of cell growth and induction of apoptosis .
- Anti-inflammatory Mechanisms : A comparative study on various spirocyclic compounds indicated that those with nitro groups exhibit enhanced anti-inflammatory properties by reducing nitric oxide production in macrophages .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity is crucial for evaluating the therapeutic applicability of this compound:
Parameter | Value |
---|---|
Solubility | Moderately soluble in water |
Bioavailability Score | 0.55 |
CYP Inhibition | Inhibits CYP1A2, CYP2C9, CYP2D6, CYP3A4 |
Skin Permeation | Log Kp = -5.55 cm/s |
The compound's ability to inhibit cytochrome P450 enzymes suggests potential drug-drug interactions when co-administered with other medications metabolized by these enzymes.
Properties
IUPAC Name |
2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)ethyl 2-methylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c1-16(2)22(27)30-14-13-25-20-8-6-5-7-19(20)23(3,4)24(25)12-11-17-15-18(26(28)29)9-10-21(17)31-24/h5-12,15H,1,13-14H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQCDWUVZUDZOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCN1C2=CC=CC=C2C(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.